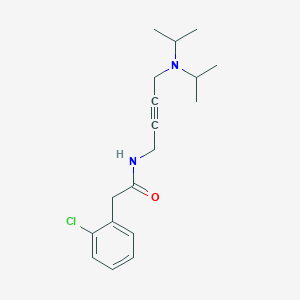![molecular formula C19H17N3O3S2 B2488086 4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide CAS No. 946212-96-0](/img/structure/B2488086.png)
4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a broader class of chemicals known for their diverse biological activities and potential in drug development. Compounds with similar structures have been explored for their roles in inhibiting various receptors, enzymes, and in the treatment of diseases.
Synthesis Analysis
Synthesis methods for related compounds often involve multi-step organic reactions, starting from readily available or specially synthesized precursors. Techniques such as the condensation reaction, cyclization, and functional group transformations are commonly employed (Sailaja Rani Talupur et al., 2021; Ashvin D. Panchal & P. Patel, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex arrangement of rings and functional groups, contributing to their biological activity. Crystal structure analysis and molecular modeling studies provide insights into the conformation and the spatial arrangement of atoms within the molecule (A. Mabied et al., 2014).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. Their chemical properties are influenced by the presence of functional groups like amino, carboxamide, and thioxo groups.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the molecular framework and functional groups. These properties are critical for understanding the compound's behavior in biological systems and potential drug formulation (K. Kumara et al., 2018).
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
Compounds with similar structures have been identified as potent inhibitors of certain enzymes and receptors, which is critical in the development of anticancer therapies. For instance, substituted benzamides were found to be selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showing efficacy in lung and colon carcinoma models (Borzilleri et al., 2006). Such inhibitors play a significant role in hindering angiogenesis, a process crucial for tumor growth and metastasis.
Antimicrobial Applications
Thiazole and its derivatives, similar to the compound , have been synthesized and tested for antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacteria and fungi, suggesting potential applications in treating infections (Bektaş et al., 2007). The design and synthesis of such derivatives are vital in developing new antimicrobial agents in response to the rising challenge of antibiotic resistance.
Synthesis and Chemical Properties
Research into the efficient synthesis of benzazoles in aqueous media provides foundational knowledge on the chemical reactions and properties of related compounds (Boeini & Hajibabaei Najafabadi, 2009). Understanding these synthetic pathways is crucial for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
Potential in Solid-Phase Synthesis
The development of solid-phase synthesis methodologies for peptides and other organic compounds highlights the utility of related chemical structures in facilitating the synthesis of biologically active molecules under mild conditions. This approach can significantly advance the field of drug discovery and development (Albericio & Bárány, 2009).
Propriétés
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-11-2-5-13(6-3-11)22-17(20)16(27-19(22)26)18(23)21-9-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10,20H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHWEZDBCOVVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)




![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)


![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)
